molecular formula C13H18ClNO B6344195 [(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](prop-2-en-1-yl)amine hydrochloride CAS No. 1240590-70-8

[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](prop-2-en-1-yl)amine hydrochloride

Cat. No. B6344195
CAS RN: 1240590-70-8
M. Wt: 239.74 g/mol
InChI Key: DHKKPPKMKUCLQS-WVLIHFOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride is a derivative of chalcones . Chalcones are open-chain flavonoids in which the two aromatic rings are joined by a three-carbon chain . They display a wide range of pharmacological properties .


Synthesis Analysis

While specific synthesis methods for your compound were not found, a related compound, (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, has been synthesized and characterized by FT-IR, UV–visible, 1 H NMR, HRMS techniques .


Molecular Structure Analysis

The molecular structure of the related compound was elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system .

Scientific Research Applications

Synthesis and Characterization

Synthetic approaches towards chalcone derivatives and related compounds have been extensively explored due to their diverse applications. For instance, the synthesis and characterization of various biphenyl-based compounds have been reported, where methods like FT-NMR, FT-IR, and elemental analysis were employed to elucidate their structures. Such compounds have shown potential in applications ranging from corrosion inhibition to the development of materials with specific electrochemical properties (Baskar et al., 2012).

Antioxidant and Biological Activities

The antioxidant properties of methoxy- and hydroxyl-substituted 2'-aminochalcones were evaluated, revealing that certain derivatives exhibit significant free radical scavenging abilities. These findings underscore the potential of such compounds in developing antioxidant therapies (Sulpizio et al., 2016).

Antimicrobial and Chemotherapeutic Applications

Research into the antimicrobial and cytotoxic activities of chalcone derivatives has led to the identification of compounds with selective efficacy against certain cancer cell lines and microbial strains. For instance, novel flavonoids isolated from Mexican propolis showed preferential cytotoxic activity against PANC-1 human pancreatic cancer cells, highlighting their potential as chemotherapeutic agents (Li et al., 2011).

Structural Studies and Material Science

Crystallographic and spectroscopic analyses play a crucial role in understanding the structure-property relationships of chalcone derivatives. Such studies not only provide insights into the molecular geometry and electronic structure but also facilitate the design of materials with tailored properties. For example, the formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors was explored, demonstrating the utility of chalcone derivatives in synthesizing heterocyclic compounds with potential applications in material science (Mahesha et al., 2021).

properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-N-prop-2-enylprop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-3-10-14-11-6-8-12-7-4-5-9-13(12)15-2;/h3-9,14H,1,10-11H2,2H3;1H/b8-6+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKKPPKMKUCLQS-WVLIHFOGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CCNCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/CNCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](prop-2-en-1-yl)amine hydrochloride

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